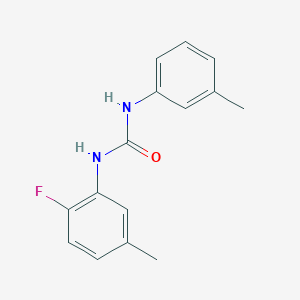
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as FBPT, is a compound with potential therapeutic applications in various diseases. It belongs to the class of thiazolidinone derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating multiple signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting multiple signaling pathways. 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various diseases. Furthermore, 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Furthermore, 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies.
However, there are also some limitations for lab experiments with 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. One of the main limitations is the lack of data on its pharmacokinetic properties, such as its bioavailability and distribution in the body. Furthermore, the exact mechanism of action of 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. One of the main directions is to further investigate its pharmacological properties and mechanism of action. This could include studies to determine its pharmacokinetic properties, as well as experiments to identify its molecular targets and signaling pathways.
Another direction for future research is to explore the therapeutic potential of 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one in various diseases. This could include preclinical studies in animal models of cancer, inflammation, and neurodegenerative diseases. Furthermore, clinical trials could be conducted to determine the safety and efficacy of 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one in humans.
Conclusion
In conclusion, 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a compound with potential therapeutic applications in various diseases. It has been found to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. However, further research is needed to fully understand its pharmacological properties and mechanism of action. Nonetheless, 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one represents a promising candidate for further preclinical and clinical studies.
Synthesemethoden
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction process involving the condensation of 2-fluorobenzaldehyde and 1-phenylethylamine to form Schiff base, which is then reacted with thioglycolic acid to form the thiazolidinone ring. The final product is obtained by the oxidation of the thiol group to a disulfide bond.
Wissenschaftliche Forschungsanwendungen
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have potential therapeutic applications in various diseases such as cancer, diabetes, inflammation, and neurological disorders. Several studies have reported its anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. Furthermore, 5-(2-fluorobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNOS2/c1-12(13-7-3-2-4-8-13)20-17(21)16(23-18(20)22)11-14-9-5-6-10-15(14)19/h2-12H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJCSXBETIQVAP-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5380627.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5380650.png)
![7-[(methylthio)acetyl]-N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5380656.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrazin-2-ol](/img/structure/B5380658.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)

![N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5380688.png)

![[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5380706.png)
![2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5380711.png)
![N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)
![methyl 2-({[(5-{1-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5380724.png)